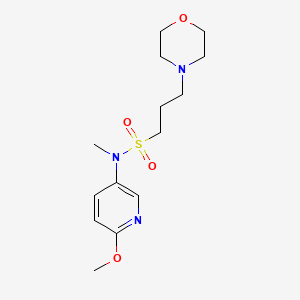![molecular formula C14H22N2O2 B6969524 N-[4-[2-(furan-2-yl)ethylamino]cyclohexyl]acetamide](/img/structure/B6969524.png)
N-[4-[2-(furan-2-yl)ethylamino]cyclohexyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[2-(furan-2-yl)ethylamino]cyclohexyl]acetamide is an organic compound that belongs to the class of amides It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(furan-2-yl)ethylamino]cyclohexyl]acetamide typically involves the following steps:
Formation of the furan-2-yl ethylamine: This can be achieved by reacting furan with ethylamine under controlled conditions.
Cyclohexylation: The furan-2-yl ethylamine is then reacted with cyclohexylamine to form the intermediate compound.
Acetylation: Finally, the intermediate is acetylated using acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[2-(furan-2-yl)ethylamino]cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amides and esters.
Aplicaciones Científicas De Investigación
N-[4-[2-(furan-2-yl)ethylamino]cyclohexyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structure and reactivity.
Materials Science: The compound can be used in the synthesis of polymers and other advanced materials.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of N-[4-[2-(furan-2-yl)ethylamino]cyclohexyl]acetamide involves its interaction with specific molecular targets. The furan ring and amide group can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(Furan-2-yl)ethyl]acetamide: A simpler analogue with similar structural features.
2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide: Contains a tetrahydrofuran ring instead of a furan ring.
2-(Ethylamino)-N-(4-fluorobenzyl)acetamide: Features a fluorobenzyl group instead of a cyclohexyl group.
Uniqueness
N-[4-[2-(furan-2-yl)ethylamino]cyclohexyl]acetamide is unique due to the combination of its furan ring and cyclohexyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-[4-[2-(furan-2-yl)ethylamino]cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-11(17)16-13-6-4-12(5-7-13)15-9-8-14-3-2-10-18-14/h2-3,10,12-13,15H,4-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIOKCUPAXRMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)NCCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Furan-3-yl)-1-[3-(2-methoxyethyl)morpholin-4-yl]ethanone](/img/structure/B6969445.png)
![[3-(2-Methoxyethyl)morpholin-4-yl]-pyrimidin-5-ylmethanone](/img/structure/B6969454.png)
![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B6969463.png)
![1-[3-(2-Methoxyethyl)morpholin-4-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B6969471.png)
![N-[1-(2-chloro-6-cyanophenyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B6969474.png)
![6-[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6969488.png)
![5-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl]-3,4-diethyl-1H-pyridazin-6-one](/img/structure/B6969510.png)
![3-[2-(5-Chloropyridin-2-yl)oxyethylamino]cyclohexane-1-carbonitrile](/img/structure/B6969515.png)
![N-[4-[[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]amino]cyclohexyl]acetamide](/img/structure/B6969531.png)
![3-[[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]amino]cyclohexane-1-carbonitrile](/img/structure/B6969535.png)
![1-(3-bromophenyl)-N-[2-(methylamino)-2-oxoethyl]cyclohexane-1-carboxamide](/img/structure/B6969537.png)
![N-[4-[3-(methylsulfinylmethyl)anilino]cyclohexyl]acetamide](/img/structure/B6969545.png)

![4-[5-[[[Cyclopropylmethyl(ethyl)sulfamoyl]amino]methyl]pyridin-2-yl]-2-methylmorpholine](/img/structure/B6969564.png)
